molecular formula C16H12Cl3N5OS B3693967 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B3693967
M. Wt: 428.7 g/mol
InChI Key: YNWUCWXSHLSQKK-UHFFFAOYSA-N
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Description

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylamine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2,3-dichlorophenylacetyl chloride in the presence of a base to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity to certain biological targets, making it a potent bioactive molecule . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives such as 5-phenyltetrazole and 5-methyltetrazole. Compared to these, 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide has unique structural features such as the presence of both chloro and methyl groups, which enhance its biological activity and specificity . This makes it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c1-9-5-6-10(7-12(9)18)24-16(21-22-23-24)26-8-14(25)20-13-4-2-3-11(17)15(13)19/h2-7H,8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWUCWXSHLSQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide

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